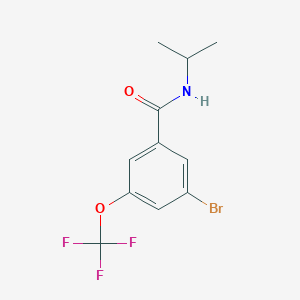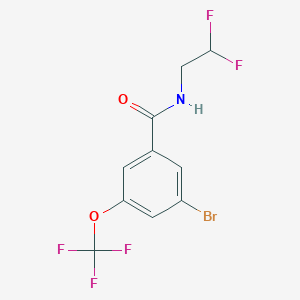
3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide is a synthetic organic compound characterized by the presence of bromine, trifluoroethyl, and trifluoromethoxy groups attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide typically involves multiple steps:
Bromination: The starting material, usually a benzene derivative, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.
Amidation: The final step involves the formation of the benzamide by reacting the brominated and trifluoromethoxylated benzene derivative with 2,2,2-trifluoroethylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.
化学反应分析
Types of Reactions
3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide moiety can engage in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a new amide derivative, while oxidation could produce a carboxylic acid derivative.
科学研究应用
3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism by which 3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide exerts its effects depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: It can modulate receptor activity by binding to specific receptor sites, altering signal transduction pathways.
相似化合物的比较
Similar Compounds
3-Bromo-N-(2,2,2-trifluoroethyl)benzamide: Lacks the trifluoromethoxy group, which may affect its reactivity and applications.
5-(Trifluoromethoxy)-N-(2,2,2-trifluoroethyl)benzamide: Lacks the bromine atom, potentially altering its chemical behavior and biological activity.
Uniqueness
3-Bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide is unique due to the combination of bromine, trifluoroethyl, and trifluoromethoxy groups, which confer distinct electronic and steric properties. These features make it particularly valuable in designing molecules with specific reactivity and biological activity.
属性
IUPAC Name |
3-bromo-N-(2,2,2-trifluoroethyl)-5-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF6NO2/c11-6-1-5(8(19)18-4-9(12,13)14)2-7(3-6)20-10(15,16)17/h1-3H,4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHAOPVHRACNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161425.png)
![2-Chloro-4-(3,3-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161426.png)












